molecular formula C6H9N3S B6184994 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine CAS No. 2624138-94-7

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

Cat. No. B6184994
CAS RN: 2624138-94-7
M. Wt: 155.2
InChI Key:
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Description

1-Methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine (MPT) is an organic compound that is used as a building block for the synthesis of different molecules. It has a wide range of applications in the field of science and technology, ranging from medicinal chemistry to biochemistry. MPT is a versatile compound, with its unique structure allowing for a variety of reactions and syntheses.

Scientific Research Applications

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine has a wide range of scientific research applications. It is used as a building block for the synthesis of various molecules, such as heterocyclic compounds, which are used in medicinal chemistry and drug discovery. It is also used in the synthesis of polymers and other materials for use in nanotechnology. Additionally, it is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is not yet fully understood. However, it is known that the compound can act as a Lewis acid, forming complexes with other molecules. Additionally, it can act as a nucleophile, reacting with other molecules to form covalent bonds. It is also known that the compound can act as an electron donor, donating electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine are not yet fully understood. However, it is known that the compound can interact with various enzymes and proteins, potentially altering their activity. Additionally, it has been suggested that the compound could have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine in laboratory experiments is its versatility. It can be used in a variety of reactions and syntheses, making it a useful building block for the synthesis of various molecules. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine in laboratory experiments is that it can be difficult to control the reaction conditions, as the compound is sensitive to temperature, pH, and other factors.

Future Directions

The future of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine research is promising, as the compound has a wide range of potential applications. Potential future directions include further research into its mechanism of action, biochemical and physiological effects, and potential uses in medicinal chemistry, drug discovery, and nanotechnology. Additionally, further research could be conducted into its use as a building block for the synthesis of various molecules and materials. Finally, research into the development of new synthetic methods for the synthesis of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine could open up new possibilities for its use.

Synthesis Methods

The synthesis of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is a multi-step process that involves the use of a variety of reagents. The process begins with the reaction of 1-methyl-1H,5H,6H,7H-pyrazole and ethyl thiocyanate in the presence of a base such as sodium ethoxide to form a 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazin-3-yl ethyl thiocyanate. This intermediate is then reacted with a Lewis acid such as boron trifluoride to form the desired product, 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine involves the condensation of 2-aminothiophenol with ethyl acetoacetate followed by cyclization with hydrazine hydrate and subsequent methylation of the resulting pyrazolothiazine intermediate.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate", "methyl iodide", "potassium carbonate", "acetonitrile", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of potassium carbonate and acetonitrile to form 3-(2-ethoxycarbonylvinyl)thiophene.", "Step 2: Cyclization of 3-(2-ethoxycarbonylvinyl)thiophene with hydrazine hydrate in the presence of acetonitrile to form 1-ethyl-2-(1,3-thiazol-2-yl)hydrazine.", "Step 3: Methylation of 1-ethyl-2-(1,3-thiazol-2-yl)hydrazine with methyl iodide in the presence of potassium carbonate and acetonitrile to form 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine.", "Step 4: Isolation of the product by filtration and washing with diethyl ether." ] }

CAS RN

2624138-94-7

Product Name

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

Molecular Formula

C6H9N3S

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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